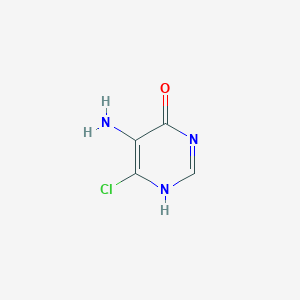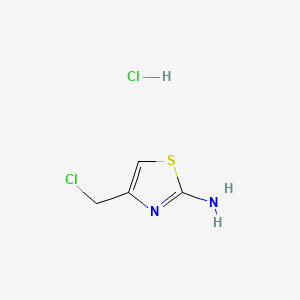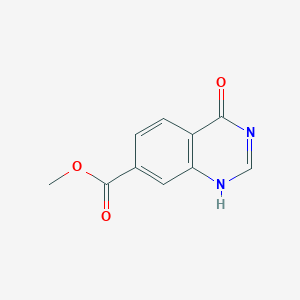![molecular formula C6H4ClN3 B7722269 4-chloro-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722269.png)
4-chloro-3H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position of the pyrimidine ring. This unique structure imparts distinct chemical properties, making it valuable in various scientific fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps :
Starting Materials: Ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate.
Solvents: Alcohol, ammonia water, water, and phosphorus oxychloride.
Catalyst: Active nickel.
Reaction Steps:
Industrial Production Methods
Industrial production methods often aim for high yield and purity while minimizing hazardous reagents. One such method involves the use of microwave-assisted synthesis, which offers a robust and efficient approach . This method enhances reaction rates and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: Reactions such as nucleophilic aromatic substitution and Suzuki coupling.
Oxidation and Reduction: These reactions modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves reagents like sodium hydride or potassium carbonate in polar solvents.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
4-chloro-3H-pyrrolo[2,3-d]pyrimidine has numerous applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory disorders.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.
Biological Research: It is used in the study of cellular pathways and mechanisms due to its ability to interact with various molecular targets.
Wirkmechanismus
The mechanism of action of 4-chloro-3H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition leads to the disruption of cellular signaling pathways, ultimately inducing apoptosis in cancer cells . The compound also influences the expression of pro-apoptotic and anti-apoptotic proteins, further promoting cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chlorinated derivative with similar applications in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidine derivatives: These include various analogs with different substituents, such as halogenated derivatives and hybrids with other heterocycles.
Uniqueness
4-chloro-3H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a scaffold for kinase inhibitors sets it apart from other similar compounds, making it a valuable tool in drug discovery and development .
Eigenschaften
IUPAC Name |
4-chloro-3H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCCCTWWAUJRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C1=C(NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Bromomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7722216.png)










